BS3 Crosslinker

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

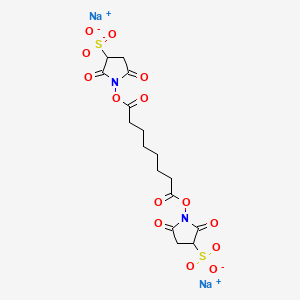

IUPAC Name |

disodium;1-[8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJYOHMBGJPESL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2Na2O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10421984 | |

| Record name | Bis(sulfosuccinimidyl) suberate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127634-19-9 | |

| Record name | Bis(sulfosuccinimidyl) suberate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of BS3: A Technical Guide to Amine-Reactive Crosslinking

For Immediate Release

[CITY, STATE] – Understanding the precise molecular interactions and spatial arrangements of proteins is fundamental to advancing research in structural biology, proteomics, and drug development. Chemical crosslinkers are indispensable tools in this endeavor, and among the most prominent is Bis(sulfosuccinimidyl) suberate, commonly known as BS3. This guide provides an in-depth exploration of the mechanism of action of BS3, complete with quantitative data, detailed experimental protocols, and visual diagrams to support researchers, scientists, and drug development professionals.

Introduction to BS3: A Homobifunctional, Amine-Reactive Crosslinker

BS3 is a water-soluble, homobifunctional crosslinking agent.[1][2] Its structure features an eight-carbon spacer arm flanked by two identical N-hydroxysulfosuccinimide (sulfo-NHS) esters.[3] This symmetrical design allows it to covalently link two molecules that each possess a primary amine group (-NH2).

The key features that define BS3's utility are:

-

Amine Reactivity: The sulfo-NHS esters at both ends of the BS3 molecule react specifically and efficiently with primary amines to form stable, irreversible amide bonds.[2][4] The most common targets in a biological context are the side chains of lysine (K) residues and the N-terminal of polypeptide chains.[2][4]

-

Water Solubility: The presence of two sulfonate (SO3-) groups on the NHS rings makes BS3 highly water-soluble (up to ~10 mM).[2][5] This allows for crosslinking reactions to be performed in aqueous buffers without the need for organic solvents like DMSO or DMF, which can be detrimental to protein structure and cellular applications.[5]

-

Membrane Impermeability: As a charged molecule, BS3 cannot passively diffuse across cell membranes.[4] This property makes it an ideal reagent for selectively crosslinking proteins on the exterior surface of a cell, enabling the study of cell-surface receptor interactions.[2][3][4]

-

Defined Spacer Arm: The suberate backbone provides a spacer arm length of 11.4 angstroms (Å), which defines the maximum distance between the two linked amine groups.[6]

The Chemical Mechanism of Action

The crosslinking reaction with BS3 is a two-step nucleophilic acyl substitution. The primary amine, acting as a nucleophile, attacks the carbonyl carbon of the sulfo-NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysulfosuccinimide leaving group.[2] The reaction proceeds optimally in buffers with a pH range of 7 to 9.[2][5] It is important to note that hydrolysis of the NHS ester is a competing reaction that also increases with pH.[2] Therefore, in dilute protein solutions, the hydrolysis reaction may be more prominent, while acylation is favored in more concentrated protein solutions.[2]

Quantitative Data and Reaction Parameters

The efficiency of a BS3 crosslinking experiment is dependent on several factors. The following tables summarize key quantitative parameters for designing and optimizing protocols.

Table 1: BS3 Properties

| Property | Value | Reference(s) |

| Molecular Weight | 572.43 g/mol | [2][6] |

| Spacer Arm Length | 11.4 Å | [6] |

| Reactivity | Primary Amines (-NH₂) | [2] |

| Solubility | Up to 10 mM in water | [7] |

| Membrane Permeability | Impermeable | [4] |

Table 2: Recommended Reaction Conditions

| Parameter | Recommended Range/Value | Reference(s) |

| Reaction Buffer | Amine-free (e.g., PBS, HEPES, Bicarbonate, Borate) | [1][2] |

| pH | 7.0 - 9.0 | [2][5] |

| BS3 Final Concentration | 0.25 - 5 mM | [2][5][6] |

| Molar Excess (Crosslinker:Protein) | 10-fold (for >5 mg/mL protein) to 50-fold (<5 mg/mL protein) | [2][5] |

| Incubation Time | 30 - 60 minutes at Room Temperature or 2 hours at 4°C | [1][2][5] |

| Quenching Reagent | 1M Tris, Glycine, or Lysine (final conc. 10-50 mM) | [1][2] |

| Quenching Time | 15 - 20 minutes at Room Temperature | [1][2] |

Experimental Protocols

Below are detailed methodologies for common BS3 crosslinking experiments.

Protocol for Crosslinking Proteins in Solution

This protocol is suitable for studying protein-protein interactions, homo-oligomerization, or capturing conformational states of purified proteins.

-

Buffer Preparation: Prepare the protein sample in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5).[2] Ensure the buffer composition does not contain primary amines (like Tris or glycine) that would compete with the target protein.

-

BS3 Reconstitution: Immediately before use, allow the vial of BS3 to equilibrate to room temperature to prevent moisture condensation.[2][6] Dissolve the BS3 powder in the reaction buffer to create a concentrated stock solution (e.g., 10-50 mM).[1] Discard any unused reconstituted crosslinker as the NHS-ester moiety readily hydrolyzes.[2]

-

Crosslinking Reaction: Add the appropriate volume of the BS3 stock solution to the protein sample to achieve the desired final concentration (typically a 20- to 50-fold molar excess over the protein).[5]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[5]

-

Quenching: Terminate the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM.[2] The primary amines in the quenching buffer will react with and neutralize any excess, unreacted BS3.

-

Quench Incubation: Allow the quenching reaction to proceed for 15 minutes at room temperature.[2]

-

Analysis: The crosslinked sample is now ready for analysis by techniques such as SDS-PAGE, Western blotting, or mass spectrometry to identify crosslinked species.[8] For mass spectrometry, unreacted and quenched crosslinker can be removed by dialysis or gel filtration.[1]

Protocol for Cell Surface Protein Crosslinking

This protocol leverages the membrane-impermeable nature of BS3 to identify interactions occurring on the plasma membrane.

-

Cell Preparation: Harvest cells and wash them three times with ice-cold, amine-free buffer (e.g., PBS, pH 8.0) to remove any amine-containing culture media.[2] Resuspend the cells in the same buffer at a concentration of approximately 25 x 10⁶ cells/mL.[2]

-

BS3 Reconstitution: Prepare a fresh solution of BS3 in the reaction buffer as described in the previous protocol.

-

Crosslinking Reaction: Add the BS3 solution to the cell suspension to a final concentration of 1-5 mM.[2]

-

Incubation: Incubate the mixture for 30 minutes at room temperature.[2] To minimize internalization of cell surface proteins during the experiment, the incubation can be performed at 4°C.[2]

-

Quenching: Add a quenching buffer (e.g., 1M Tris, pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.[2]

-

Cell Lysis and Analysis: After quenching, wash the cells again with PBS to remove excess reagent. The cells can then be lysed, and the resulting protein lysate can be analyzed by immunoprecipitation, Western blotting, or mass spectrometry to identify crosslinked surface proteins.

Mandatory Visualizations

Logical Relationship: Membrane Permeability

The utility of BS3 for cell surface crosslinking is defined by its chemical properties in contrast to its non-sulfonated analog, Disuccinimidyl suberate (DSS).

Experimental Workflow: Protein Interaction Analysis

The following workflow outlines the key stages of a typical protein-protein interaction study using BS3.

Conclusion

BS3 is a powerful and versatile reagent for covalently linking proteins and other biomolecules. Its amine-specific reactivity, water solubility, membrane impermeability, and well-defined spacer length provide researchers with a robust tool for elucidating protein structure, mapping protein-protein interactions, and probing the architecture of cell surface complexes. By carefully controlling the quantitative parameters and following established protocols, scientists can effectively leverage the mechanism of BS3 to gain critical insights that drive forward discovery in basic research and therapeutic development.

References

- 1. covachem.com [covachem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]

- 5. interchim.fr [interchim.fr]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. BS3 crosslinker, primary amine reactive crosslinker (CAS 127634-19-9) | Abcam [abcam.com]

- 8. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]

The Water-Solubility of BS3 Crosslinker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the water-solubility of the BS3 crosslinker (Bis[sulfosuccinimidyl] suberate), a critical reagent in the fields of protein chemistry, drug discovery, and diagnostics. Understanding the aqueous behavior of BS3 is paramount for its effective application in crosslinking proteins on the cell surface and in solution.

The Chemical Basis of BS3's Water Solubility

BS3 is a homobifunctional, amine-reactive crosslinker. Its defining characteristic, and the primary reason for its extensive use in biological systems, is its excellent water solubility. This property is conferred by the presence of two sulfonate (SO₃⁻) groups on the N-hydroxysuccinimide (NHS) ester rings at either end of the molecule.[1][2][3][4]

These negatively charged sulfonate groups render the entire molecule hydrophilic, allowing it to readily dissolve in aqueous buffers without the need for organic solvents like DMSO or DMF.[1][2][3][4] This is a significant advantage over its water-insoluble analog, DSS (Disuccinimidyl suberate), as organic solvents can perturb protein structure and function.[1][5][6] The charged nature of BS3 also makes it membrane-impermeable, a key feature for selectively crosslinking proteins on the exterior of a cell.[1][5][6]

Quantitative Solubility of BS3

The water solubility of BS3 has been reported across a range of concentrations. It is crucial for researchers to prepare fresh solutions of BS3 immediately before use, as the NHS ester moieties are susceptible to hydrolysis in aqueous environments, which renders them non-reactive. Storing BS3 in stock solutions is not recommended.[5][6]

| Parameter | Reported Value(s) | Notes |

| Molar Solubility | Up to 100 mM[5], Up to 10 mM[6] | The discrepancy in reported values may depend on the specific buffer conditions and temperature. For most applications, working concentrations are significantly lower. |

| Mass/Volume Solubility | 10 mg/mL in H₂O[7] | This provides a practical guideline for preparing stock solutions immediately before use. |

| Molecular Weight | 572.43 g/mol (disodium salt)[3][8][9] | This value is essential for calculating molar concentrations. The free acid form has a molecular weight of 528.46 g/mol .[1] |

| Appearance | White powder[8] | BS3 is typically supplied as a solid. |

| Storage | 2-8°C[8] or -20°C[9] | It is critical to store BS3 in a desiccated environment to prevent premature hydrolysis due to moisture. Vials should be warmed to room temperature before opening to avoid condensation.[5][6][9] |

Experimental Protocols for Utilizing BS3 in Aqueous Solutions

The following are generalized protocols for the use of BS3 in protein crosslinking experiments. The optimal conditions, particularly the molar excess of BS3 to protein, should be empirically determined.

In Vitro Crosslinking of Purified Proteins

This protocol is suitable for studying protein-protein interactions in a controlled, cell-free environment.

Materials:

-

Purified protein(s) in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.5.[10]

-

This compound.[10]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine).[5][6][10]

Procedure:

-

Prepare Protein Solution: Dissolve the purified protein(s) in the reaction buffer to a final concentration of 0.1-2 mg/mL.[10]

-

Prepare BS3 Solution: Immediately before use, dissolve the BS3 powder in water or the reaction buffer to the desired concentration (e.g., a 25 mM stock solution).[10]

-

Initiate Crosslinking: Add the BS3 solution to the protein solution to achieve a final concentration typically ranging from 0.25 to 2 mM. A common starting point is a 20-fold molar excess of crosslinker to protein.[10] For protein concentrations greater than 5 mg/mL, a 10-fold molar excess is often used, while for concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[5]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[10]

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[5][10] The primary amines in the quenching buffer will react with and consume any excess BS3.

-

Incubate to Quench: Allow the quenching reaction to proceed for 15 minutes at room temperature.[5][10]

-

Analysis: The crosslinked products can now be analyzed by techniques such as SDS-PAGE, Western blotting, or mass spectrometry.[11]

Crosslinking of Cell Surface Proteins

This protocol is designed to identify interactions between proteins on the exterior of living cells.

Materials:

-

Cells in suspension or adherent.

-

Amine-free buffer (e.g., ice-cold PBS, pH 8.0).[5]

-

This compound.[5]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[5]

-

Cell lysis buffer with protease inhibitors.[10]

Procedure:

-

Cell Preparation: Wash the cells three times with ice-cold, amine-free buffer to remove any amine-containing media components that could quench the reaction. Resuspend the cells at a concentration of approximately 25 x 10⁶ cells/mL.[5]

-

Initiate Crosslinking: Add the freshly prepared BS3 solution to the cell suspension to a final concentration of 1-5 mM.[5]

-

Incubation: Incubate the cells for 30 minutes at 4°C. The low temperature helps to minimize the internalization of cell surface proteins.[10]

-

Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction.[10]

-

Incubate to Quench: Incubate for 15 minutes at 4°C.[10]

-

Cell Lysis: Pellet the cells by centrifugation and wash once with the amine-free buffer to remove excess quenching reagent. Lyse the cells using an appropriate lysis buffer.[10]

-

Analysis: The crosslinked cell surface proteins in the lysate can then be analyzed by various downstream techniques.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Conclusion

The water-solubility of the this compound is a key attribute that makes it an invaluable tool for researchers in the life sciences. Its ability to function effectively in aqueous environments without the need for perturbing organic solvents allows for the study of protein interactions in a more physiologically relevant context. By following carefully designed experimental protocols and understanding the chemical principles that govern its reactivity and solubility, scientists can successfully employ BS3 to elucidate the intricate networks of protein interactions that underpin biological processes.

References

- 1. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]

- 2. cyanagen.com [cyanagen.com]

- 3. Cross-Linker BS3 | CAS 82436-77-9(free acid) Dojindo [dojindo.com]

- 4. interchim.fr [interchim.fr]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. interchim.fr [interchim.fr]

- 7. This compound | CAS#:82436-77-9 | Chemsrc [chemsrc.com]

- 8. You are being redirected... [bio-world.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. benchchem.com [benchchem.com]

- 11. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]

An In-Depth Technical Guide to the BS3 Crosslinker: Leveraging its 11.4 Å Spacer Arm in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of molecular interactions, the ability to capture and analyze transient and stable protein complexes is paramount. Chemical crosslinkers serve as invaluable tools in this endeavor, providing molecular "staples" that covalently link interacting proteins, thereby preserving their spatial relationships for subsequent analysis. Among the diverse array of crosslinking reagents, Bis(sulfosuccinimidyl) suberate, commonly known as BS3, has emerged as a widely utilized and versatile tool. This water-soluble, non-cleavable, and membrane-impermeable crosslinker possesses a spacer arm of 11.4 Å, a critical feature that dictates its utility in a multitude of applications, from elucidating protein-protein interactions to the development of antibody-drug conjugates.

This technical guide provides a comprehensive overview of the BS3 crosslinker, with a particular focus on the significance of its spacer arm length. We will delve into its chemical properties, present detailed experimental protocols, and showcase its application in dissecting signaling pathways.

The this compound: A Profile

BS3 is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker. Its two NHS ester reactive groups target primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, forming stable amide bonds.[1] The key characteristics of BS3 are summarized in the table below.

| Property | Description | Significance for Researchers |

| Chemical Name | Bis(sulfosuccinimidyl) suberate | --- |

| Molecular Formula | C₁₆H₁₈N₂Na₂O₁₄S₂ | --- |

| Molecular Weight | 572.43 g/mol | Important for calculating molar excess in crosslinking reactions. |

| Spacer Arm Length | 11.4 Å | Defines the distance between the two linked primary amines, crucial for distinguishing between intramolecular and intermolecular crosslinks and for providing distance constraints in structural modeling. |

| Reactivity | Amine-reactive (primary amines) | Targets readily available functional groups on proteins. |

| Solubility | Water-soluble | Enables crosslinking reactions in aqueous buffers, preserving the native conformation of proteins.[1] |

| Cleavability | Non-cleavable | Forms stable, irreversible crosslinks, suitable for applications where the linked complex needs to remain intact. |

| Membrane Permeability | Impermeable | Restricts crosslinking to cell surface proteins, preventing unwanted reactions with intracellular components.[1] |

The Significance of the 11.4 Å Spacer Arm

The 11.4 Å spacer arm of BS3 is a defining feature that underpins its broad applicability. This intermediate length is particularly well-suited for a range of experimental objectives:

-

Distinguishing Intra- vs. Intermolecular Crosslinks: The defined distance of 11.4 Å helps in differentiating between crosslinks formed within a single protein (intramolecular) and those formed between different protein subunits (intermolecular). Shorter spacer arms are more likely to capture intramolecular interactions, while longer arms can bridge more distant interacting partners.

-

Capturing Protein-Protein Interactions: The 11.4 Å length is effective for capturing a wide array of protein-protein interactions, from stable complexes to transient associations. It provides sufficient reach to bridge interacting surfaces without being so long as to capture non-specific, neighboring proteins.

-

Structural Biology and Molecular Modeling: The precise distance constraint imposed by the BS3 spacer arm is invaluable for computational modeling of protein complexes. By identifying crosslinked residues through techniques like mass spectrometry, researchers can generate distance restraints that significantly improve the accuracy of structural models.

-

Studying Receptor Dimerization: The 11.4 Å spacer is particularly effective for studying the dimerization of cell surface receptors, a critical step in many signaling pathways. It can covalently link two receptor monomers upon ligand binding, allowing for their detection and quantification.

Comparative Analysis of Crosslinker Spacer Arm Lengths

The choice of crosslinker and its spacer arm length is a critical experimental parameter. The following table provides a comparison of BS3 with other commonly used amine-reactive crosslinkers, highlighting the differences in their spacer arm lengths and potential applications.

| Crosslinker | Spacer Arm Length (Å) | Key Features | Primary Applications |

| BS3 | 11.4 | Water-soluble, Non-cleavable, Membrane-impermeable | Cell surface protein interactions, Receptor dimerization, Protein complex stabilization |

| DSS (Disuccinimidyl suberate) | 11.4 | Water-insoluble, Non-cleavable, Membrane-permeable | Intracellular and intramembrane protein crosslinking |

| DSG (Disuccinimidyl glutarate) | 7.7 | Water-insoluble, Non-cleavable, Membrane-permeable | Intracellular crosslinking, Capturing closer interactions |

| DSSO (Disuccinimidyl sulfoxide) | 10.1 | Water-insoluble, MS-cleavable, Membrane-permeable | Mass spectrometry-based proteomics, Identification of crosslinked peptides |

Experimental Protocols

Successful crosslinking experiments with BS3 require careful optimization of several parameters. Below are detailed methodologies for common applications.

General Protein-Protein Interaction Crosslinking Protocol

This protocol provides a general framework for crosslinking proteins in solution.

Materials:

-

This compound

-

Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5)

-

Protein sample of interest

Procedure:

-

Sample Preparation: Prepare the protein sample in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with the target proteins for reaction with BS3.

-

BS3 Preparation: Immediately before use, dissolve BS3 in the reaction buffer to the desired stock concentration (e.g., 10-25 mM). BS3 is moisture-sensitive, so it should be equilibrated to room temperature before opening the vial to prevent condensation.

-

Crosslinking Reaction: Add the BS3 solution to the protein sample to achieve the desired final concentration. The optimal concentration of BS3 can range from 0.25 mM to 5 mM and should be determined empirically. A common starting point is a 20- to 50-fold molar excess of crosslinker to protein.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Analysis: The crosslinked sample is now ready for analysis by techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

Crosslinking of Cell Surface Proteins

This protocol is designed for studying interactions between proteins on the surface of living cells.

Materials:

-

This compound

-

Ice-cold PBS (pH 8.0)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5)

-

Cell culture of interest

Procedure:

-

Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components. Resuspend the cells in ice-cold PBS.

-

BS3 Addition: Add freshly prepared BS3 solution to the cell suspension to a final concentration of 1-3 mM.

-

Incubation: Incubate the reaction on ice for 30 minutes to 2 hours. Performing the reaction at a low temperature minimizes the internalization of the crosslinker.

-

Quenching: Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes on ice.

-

Cell Lysis and Analysis: Wash the cells with PBS to remove excess quenching solution. Lyse the cells using a suitable lysis buffer and proceed with downstream analysis such as immunoprecipitation and Western blotting.

Quantitative Data Summary

The following tables summarize key quantitative parameters for BS3 crosslinking experiments, compiled from various sources.

Table 1: Recommended BS3 Concentrations for Different Applications

| Application | Protein Concentration | Recommended BS3 Concentration |

| General Protein-Protein Interactions | > 5 mg/mL | 10-fold molar excess |

| General Protein-Protein Interactions | < 5 mg/mL | 20- to 50-fold molar excess |

| Dimer Crosslinking | - | Start with a titration from 10 µM to 1 mM.[2] |

| Cell Surface Crosslinking | ~25 x 10⁶ cells/mL | 1-5 mM[3] |

| Antibody-Protein Conjugation | - | 0.5 to 5 mM |

Table 2: Reaction Conditions for BS3 Crosslinking

| Temperature | Incubation Time | Notes |

| Room Temperature (~25°C) | 30 - 60 minutes | Faster reaction kinetics. |

| On Ice (~4°C) | 2 hours | Slower reaction rate, often preferred for cell surface crosslinking to minimize internalization.[3] |

Table 3: Quenching Conditions for BS3 Reactions

| Quenching Reagent | Final Concentration | Incubation Time | Temperature |

| Tris-HCl | 20 - 50 mM | 15 minutes | Room Temperature |

| Glycine | 20 - 50 mM | 15 minutes | Room Temperature |

| Ammonium Bicarbonate | 30 mM | 15 minutes | Room Temperature |

Visualizing BS3 Applications: Signaling Pathways and Workflows

Graphviz diagrams can effectively illustrate the logical flow of experiments and the molecular interactions elucidated using BS3.

Epidermal Growth Factor Receptor (EGFR) Dimerization

BS3 is an excellent tool for studying the ligand-induced dimerization of the Epidermal Growth Factor Receptor (EGFR), a key event in its signaling cascade. The following diagram illustrates the experimental workflow.

Caption: Workflow for detecting EGFR dimerization using BS3 crosslinking.

Mass Spectrometry Analysis of Crosslinked Proteins

BS3 is frequently used in conjunction with mass spectrometry to identify protein-protein interactions and map interaction interfaces.

Caption: A typical workflow for identifying protein interactions using BS3 and mass spectrometry.

Conclusion

The this compound, with its well-defined 11.4 Å spacer arm, offers a powerful and versatile approach for studying protein-protein interactions. Its water solubility and membrane impermeability make it particularly suitable for investigating cell surface phenomena and for preserving the native structure of proteins in aqueous environments. By carefully considering the experimental parameters and leveraging complementary analytical techniques such as mass spectrometry, researchers can harness the capabilities of BS3 to gain profound insights into the complex molecular machinery of the cell, paving the way for advancements in both fundamental research and therapeutic development.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. The transforming growth factor beta receptors types I, II, and III form hetero-oligomeric complexes in the presence of ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Homobifunctional Nature of BS3 Crosslinker for Protein Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the homobifunctional crosslinker, Bis(sulfosuccinimidyl) suberate (BS3), a powerful tool in the study of protein-protein interactions, protein complex topology, and the structural analysis of proteins. We will delve into its chemical properties, mechanism of action, and provide detailed experimental protocols for its application.

Introduction to BS3: A Homobifunctional Crosslinker

BS3, also known as Sulfo-DSS, is a homobifunctional crosslinking agent, meaning it possesses two identical reactive groups at either end of a spacer arm.[1][2] These reactive groups are N-hydroxysulfosuccinimide (sulfo-NHS) esters, which specifically target primary amines (-NH2) found on proteins, primarily on the side chain of lysine residues and the N-terminus of polypeptide chains.[1][3] This specificity simplifies the analysis of cross-linking data.[4]

The reaction between the sulfo-NHS ester and a primary amine forms a stable and irreversible amide bond.[1] This covalent linkage "freezes" protein interactions, allowing for their subsequent analysis. BS3 is particularly valuable for studying protein interactions under physiological conditions due to its key characteristics.[1][5]

A significant advantage of BS3 over other crosslinkers like glutaraldehyde is that it produces fewer side products and offers good reaction specificity, ensuring the stability of the resulting crosslinked products.[6]

Key Characteristics of BS3

The utility of BS3 in protein studies stems from a unique combination of chemical and physical properties.

Table 1: Physicochemical Properties of BS3

| Property | Description | Reference(s) |

| Alternative Names | BS3; Sulfo-DSS; Bis(Sulfosuccinimidyl) suberate; Suberic acid-bis-(3-sulfo-N-hydroxysuccinimide ester) | [7] |

| CAS Number | 82436-77-9 | [7] |

| Chemical Formula | C16H18N2O14S2Na2 | [7] |

| Molecular Weight | 572.43 g/mol | [7] |

| Spacer Arm Length | 11.4 Å (8 atoms) | [7] |

| Reactivity | Primary amines (e.g., lysine, N-terminus) | [1] |

| Solubility | Water-soluble (up to ~100 mM) | [3][8] |

| Cleavability | Non-cleavable | [1] |

| Membrane Permeability | Impermeable | [1] |

Homobifunctional Nature

The presence of two identical amine-reactive sulfo-NHS esters allows for a single-step reaction to crosslink proteins.[1] This simplifies experimental design and execution compared to heterobifunctional crosslinkers which require sequential reaction steps.

Water Solubility and Membrane Impermeability

BS3 is a hydrophilic molecule due to its terminal sulfonate groups, making it highly soluble in water and aqueous buffers.[1][8] This eliminates the need for organic solvents like DMSO or DMF, which can perturb protein structure and function.[9][10] Its charged nature also prevents it from crossing cell membranes, making it an ideal reagent for specifically studying cell surface protein interactions.[1][11][12] Its non-water-soluble analog, disuccinimidyl suberate (DSS), can be used for intracellular crosslinking.[1][2]

Amine Reactivity

The sulfo-NHS esters of BS3 react with primary amines at a physiological pH range of 7-9 to form stable amide bonds.[3][8] This reaction is highly specific for primary amines, primarily targeting the ε-amino group of lysine residues and the α-amino group at the N-terminus of a protein.[6]

Mechanism of Action

The crosslinking reaction with BS3 is a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the sulfo-NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysulfosuccinimide leaving group.[1]

Experimental Protocols

The following provides a general protocol for protein crosslinking using BS3. Optimization of parameters such as protein and crosslinker concentrations, as well as incubation time and temperature, is often necessary for specific applications.[13]

Materials

-

BS3 Crosslinker

-

Reaction Buffer: Amine-free buffer, pH 7-9 (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5; 20 mM HEPES; 100 mM carbonate/bicarbonate; 50 mM borate).[10][14] Note: Do not use buffers containing primary amines like Tris or glycine in the crosslinking reaction itself.[7]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.[3]

-

Protein sample in a compatible buffer.

Procedure

-

Sample Preparation: Ensure the protein sample is in an amine-free buffer.[15] The protein concentration should be optimized for the specific experiment.

-

BS3 Solution Preparation: Allow the vial of BS3 to equilibrate to room temperature before opening to prevent moisture condensation, as BS3 is moisture-sensitive.[4][7] Prepare the BS3 solution fresh immediately before use by dissolving it in the reaction buffer.[4] A stock solution of 50 mM can be prepared by dissolving 10 mg of BS3 in 350 µL of 25 mM Sodium Phosphate, pH 7.4.[7]

-

Crosslinking Reaction: Add the BS3 solution to the protein sample. A common starting point is a 20-fold molar excess of crosslinker to protein, with a final BS3 concentration between 0.5 to 5 mM.[4][7] Mix gently and thoroughly.[15]

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[4][7] The reaction rate is slower at lower temperatures.[7]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris or glycine.[7] Incubate for 15 minutes at room temperature.[7] The quenching agent reacts with and inactivates any excess BS3.[15]

-

Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.[15] For mass spectrometry, unreacted BS3 should be removed by methods like gel filtration or dialysis.[7]

Table 2: Typical Reaction Conditions for BS3 Crosslinking

| Parameter | Recommended Range | Reference(s) |

| BS3 Concentration | 0.25 - 5 mM | [4][7][10] |

| Protein Concentration | Dependent on the system, but higher concentrations favor intermolecular crosslinking. | [16] |

| pH | 7.0 - 9.0 | [3][8] |

| Temperature | Room Temperature or 4°C (on ice) | [4][7] |

| Incubation Time | 30 - 120 minutes | [4][7][15] |

| Quenching Agent | 20-50 mM Tris or Glycine | [7][15] |

Applications in Protein Studies

The unique properties of BS3 make it a versatile tool for a variety of applications in protein science.

Studying Protein-Protein Interactions

BS3 is widely used to capture and stabilize both stable and transient protein-protein interactions.[12] By covalently linking interacting proteins, the complex can be isolated and its components identified.

Analysis of Protein Complexes

Crosslinking with BS3 followed by mass spectrometry (XL-MS) provides distance constraints that can be used to model the three-dimensional structure of protein complexes.[17] The 11.4 Å spacer arm of BS3 provides a defined maximal distance between the crosslinked lysine residues.[17]

Probing Cell Surface Proteins

Due to its membrane impermeability, BS3 is an excellent choice for selectively crosslinking proteins on the surface of living cells, allowing for the study of receptor-ligand interactions and the organization of membrane protein complexes.[1][11]

References

- 1. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]

- 2. 제품 [insung.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 5. This compound 100 mg CAS 82436-77-9 (Sulfo-DSS; BSSS) - Bis(sulfosuccinimidyl) suberate (BS3) - ProteoChem [proteochem.com]

- 6. researchgate.net [researchgate.net]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Cross-Linker BS3 | CAS 82436-77-9(free acid) Dojindo [dojindo.com]

- 10. interchim.fr [interchim.fr]

- 11. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. interchim.fr [interchim.fr]

- 15. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]

- 16. researchgate.net [researchgate.net]

- 17. Development of Large-scale Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Cell Membrane Permeability of the BS3 Crosslinker

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical examination of the chemical properties, experimental applications, and underlying principles governing the cell membrane permeability of the Bis(sulfosuccinimidyl) suberate (BS3) crosslinker.

Executive Summary

The BS3 crosslinker is not cell membrane permeable . Its defining characteristic is its hydrophilicity, conferred by negatively charged sulfonate groups, which prevents it from passively diffusing across the hydrophobic lipid bilayer of the cell membrane. This property makes BS3 an indispensable tool for selectively crosslinking proteins on the exterior surface of a cell, leaving the intracellular environment undisturbed. Its membrane-permeable analog, Disuccinimidyl suberate (DSS), is used when intracellular crosslinking is desired.

Introduction to this compound

Bis(sulfosuccinimidyl) suberate (BS3) is a homobifunctional, amine-reactive crosslinking agent.[1] It features two identical N-hydroxysulfosuccinimide (sulfo-NHS) esters at either end of an 8-carbon spacer arm.[2] These sulfo-NHS esters react efficiently and irreversibly with primary amines (–NH₂), commonly found on the side chains of lysine residues and the N-termini of proteins, to form stable amide bonds.[3][4] This reaction is most efficient in aqueous, non-amine-containing buffers at a pH range of 7 to 9.[3]

The Chemical Basis of Membrane Impermeability

A molecule's ability to cross the cell membrane is primarily dictated by its size, charge, and polarity. The cell membrane is a phospholipid bilayer, featuring a hydrophobic (water-repelling) core. Small, uncharged, and lipophilic (fat-soluble) molecules can passively diffuse through this barrier.

The key to BS3's membrane impermeability lies in its chemical structure. BS3 is the water-soluble analog of DSS.[3] The addition of two sulfonate (–SO₃⁻) groups to the N-hydroxysuccinimide rings makes the BS3 molecule highly hydrophilic and negatively charged at physiological pH.[2][4] This charge and high affinity for water prevent it from entering the hydrophobic lipid core of the cell membrane.[4] Consequently, when introduced to intact cells, BS3 can only react with accessible primary amines on the extracellular domains of membrane proteins and other cell-surface molecules.[2][5]

In contrast, its analog DSS lacks these charged sulfonate groups. DSS is hydrophobic, water-insoluble, and must be dissolved in an organic solvent like DMSO before being added to an aqueous reaction.[3] Its lipophilic nature allows it to readily pass through the cell membrane, making it suitable for crosslinking intracellular proteins.[3][6]

Data Presentation: BS3 vs. DSS

The following table summarizes and compares the quantitative properties of the membrane-impermeable this compound and its membrane-permeable analog, DSS.

| Property | BS3 (Bis(sulfosuccinimidyl) suberate) | DSS (Disuccinimidyl suberate) |

| Cell Membrane Permeability | No (Impermeable) [2][4] | Yes (Permeable) [3][6] |

| Solubility | Water-soluble (up to ~100 mM)[2][3] | Water-insoluble; requires organic solvent (DMSO, DMF)[3] |

| Chemical Nature | Hydrophilic, charged sodium salt[3][4] | Hydrophobic, uncharged[3] |

| Reactive Groups | Sulfo-NHS Ester | NHS Ester |

| Target Reactivity | Primary Amines (–NH₂) | Primary Amines (–NH₂) |

| Spacer Arm Length | 11.4 Å | 11.4 Å |

| Molecular Weight | 572.43 Da[7] | 368.35 Da |

| Cleavability | Non-cleavable[4][8] | Non-cleavable |

| Primary Application | Crosslinking of cell-surface proteins[3][5] | Intracellular and intramembrane crosslinking[3][6] |

Experimental Protocols & Methodologies

The membrane impermeability of BS3 is leveraged in numerous experimental applications, most notably for studying cell-surface protein interactions, receptor dimerization, and the organization of the cell surface proteome.

This protocol outlines the methodology for using BS3 to covalently link proteins on the surface of intact cells in culture.

A. Materials and Reagents:

-

Cells: Suspension or adherent cells of interest.

-

Crosslinker: BS3 powder (moisture-sensitive, equilibrate to room temperature before opening)[3][7].

-

Reaction Buffer: Amine-free buffer, such as Phosphate-Buffered Saline (PBS), pH 8.0. The reaction is more rapid at higher pH[3].

-

Quenching Buffer: 1 M Tris or 1 M Glycine, pH 7.5. These contain primary amines to quench unreacted BS3[3].

-

Lysis Buffer: Appropriate buffer for downstream analysis (e.g., RIPA buffer for immunoprecipitation).

B. Experimental Workflow:

-

Cell Preparation:

-

Harvest cells and wash them three times with ice-cold, amine-free PBS (pH 8.0). This step is critical to remove proteins and amine-containing components from the culture medium that would otherwise consume the crosslinker[3][6].

-

Resuspend the final cell pellet in ice-cold PBS (pH 8.0) to a concentration of approximately 25 x 10⁶ cells/mL[3].

-

-

Crosslinker Preparation:

-

Crosslinking Reaction:

-

Add the freshly prepared BS3 solution to the cell suspension to a final concentration of 1-5 mM[3].

-

Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice. Performing the incubation at 4°C can help reduce the active internalization of the crosslinker by cellular processes[3][6].

-

-

Reaction Quenching:

-

Downstream Processing:

-

Pellet the cells by centrifugation.

-

Wash the cells once more with ice-cold PBS to remove excess reagent and quenching buffer.

-

The cell pellet is now ready for lysis and subsequent analysis by SDS-PAGE, Western blotting, immunoprecipitation, or mass spectrometry to identify crosslinked protein complexes[5].

-

Mandatory Visualizations

References

- 1. covachem.com [covachem.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]

- 5. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. This compound 100 mg CAS 82436-77-9 (Sulfo-DSS; BSSS) - Bis(sulfosuccinimidyl) suberate (BS3) - ProteoChem [proteochem.com]

A Technical Guide to the Non-Cleavable Properties of the BS3 Crosslinker

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of protein interaction analysis and structural biology, chemical crosslinkers are indispensable reagents. Among these, Bis(sulfosuccinimidyl) suberate (BS3) is a prominent member, distinguished by its non-cleavable nature. This technical guide provides an in-depth exploration of the core non-cleavable properties of BS3, offering a valuable resource for researchers designing and interpreting crosslinking experiments. This document details the chemical basis of BS3's stability, its primary applications, quantitative data, experimental protocols, and visual representations of its utility in experimental workflows and signaling pathways.

The Chemical Foundation of BS3's Non-Cleavable Nature

BS3 is a homobifunctional, amine-reactive, and water-soluble crosslinker.[1][2] Its structure consists of an 8-atom spacer arm (suberate) flanked by two N-hydroxysulfosuccinimide (sulfo-NHS) esters.[1] The defining non-cleavable characteristic of BS3 stems from the stable, saturated hydrocarbon chain of the suberate spacer arm. This spacer arm does not contain labile bonds that can be readily broken under typical biochemical conditions used for sample processing, such as reduction or changes in pH.[3]

The reaction of BS3 with proteins occurs through its sulfo-NHS esters, which react specifically with primary amines (–NH₂) found at the N-terminus of polypeptides and on the side chain of lysine residues.[2][4][5] This reaction forms a stable, covalent amide bond, permanently linking the target molecules.[3][4][5] This irreversible linkage is the fundamental reason why BS3 is categorized as a non-cleavable crosslinker.[1][3]

Applications Driven by Irreversible Crosslinking

The permanent nature of the bond formed by BS3 is a significant advantage in numerous experimental applications where the primary goal is to durably capture and stabilize protein interactions.

-

Stabilizing Transient or Weak Interactions: BS3 is highly effective at "trapping" fleeting or low-affinity protein-protein interactions, ensuring the stability of the complex through subsequent purification and analysis steps like co-immunoprecipitation (Co-IP) and affinity purification.[3]

-

Structural Elucidation: The fixed distance of the BS3 spacer arm (11.4 Å) provides a valuable spatial constraint for computational modeling of protein structures and complexes.[6][7]

-

Cell Surface Protein Analysis: Due to its charged nature, BS3 is membrane-impermeable, making it an ideal reagent for selectively crosslinking proteins on the exterior of a cell.[1][2]

Quantitative Data for Experimental Design

Precise experimental design requires accurate quantitative information about the crosslinker. The table below summarizes the key properties of BS3.

| Property | Value |

| Molecular Weight | 572.43 g/mol (disodium salt) |

| Spacer Arm Length | 11.4 Å |

| Reactivity | Primary amines (–NH₂) |

| Solubility | Water-soluble |

| Optimal Reaction pH | 7.0 - 9.0 |

Detailed Experimental Protocols

The following are generalized protocols for common applications of BS3. Optimization is often necessary for specific experimental systems.

In Vitro Crosslinking of Purified Proteins

Objective: To covalently link interacting purified proteins.

Materials:

-

Purified proteins in a non-amine-containing buffer (e.g., PBS, HEPES).

-

BS3 crosslinker, freshly prepared solution.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

-

SDS-PAGE loading buffer.

Procedure:

-

Combine the purified proteins in a microcentrifuge tube at the desired concentration.

-

Add the freshly prepared BS3 solution to a final concentration typically ranging from 0.25 to 5 mM. It is recommended to perform a concentration titration to determine the optimal level of crosslinking.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature. This step neutralizes any unreacted BS3.

-

Analyze the crosslinked products by SDS-PAGE, followed by Coomassie staining or Western blotting, to visualize the formation of higher molecular weight complexes.[8]

Crosslinking of Cell Surface Proteins

Objective: To capture interactions between proteins on the surface of intact cells.

Materials:

-

Adherent or suspension cells.

-

Ice-cold PBS.

-

This compound, freshly prepared in ice-cold PBS.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

-

Cell lysis buffer.

Procedure:

-

Wash the cells twice with ice-cold PBS to remove any amine-containing components from the culture medium.

-

Resuspend or cover the cells with ice-cold PBS containing freshly dissolved BS3 at a final concentration of 1-3 mM.

-

Incubate for 30 minutes on ice.

-

Quench the reaction by adding quenching buffer for 15 minutes on ice.

-

Wash the cells with ice-cold PBS and proceed with cell lysis. The resulting lysate can be used for downstream applications such as immunoprecipitation.[2]

Visualizing Experimental and Logical Frameworks

General Experimental Workflow

The following diagram illustrates a typical workflow for a BS3 crosslinking experiment.

Caption: A schematic of the key steps in a BS3 crosslinking experiment.

Impact on Signaling Pathway Analysis

BS3 can be used to "freeze" protein interactions within a signaling pathway for subsequent analysis.

Caption: BS3 stabilizes receptor-kinase interactions for analysis.

Logical Relationship of BS3 Properties

The utility of BS3 is a direct consequence of its fundamental chemical properties.

Caption: The interplay of BS3's chemical properties enables stable crosslinking.

Considerations for Mass Spectrometry

While the stability of the BS3 crosslink is advantageous for many applications, it presents a significant challenge for the identification of crosslinked peptides by mass spectrometry (MS).[3] The non-cleavable bond results in complex fragmentation spectra that are difficult to interpret with standard proteomics software.[9] This is in contrast to MS-cleavable crosslinkers, which can be fragmented in the mass spectrometer to release the individual peptides, simplifying data analysis.[9][10] Therefore, specialized data analysis strategies and software are often required for confident identification of BS3-crosslinked peptides.[9]

Conclusion

The non-cleavable nature of the this compound provides a robust and reliable method for covalently stabilizing protein-protein interactions. Its water-solubility and amine-reactivity make it a versatile tool for a wide range of applications, from capturing transient complexes to mapping the architecture of cell surface proteins. While its non-cleavable property introduces complexity in mass spectrometry-based analyses, a thorough understanding of its chemical characteristics and adherence to optimized protocols, as outlined in this guide, will enable researchers to effectively harness the power of BS3 for advancing our understanding of protein function and interaction networks.

References

- 1. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. youtube.com [youtube.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. maxperutzlabs.ac.at [maxperutzlabs.ac.at]

- 9. Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to BS3 for the Study of Cell Surface Proteins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis(sulfosuccinimidyl) suberate (BS3), a powerful tool for studying cell surface proteins. This document details the chemical properties of BS3, its mechanism of action, and provides detailed protocols for its application in various experimental workflows, including immunoprecipitation, Western blotting, and mass spectrometry.

Core Principles of BS3 Crosslinking

BS3 is a homobifunctional, water-soluble, and membrane-impermeable crosslinking agent.[1][2] These properties make it an ideal reagent for selectively studying proteins on the outer surface of a cell.[1][3]

Chemical Properties and Mechanism of Action:

BS3 contains two N-hydroxysulfosuccinimide (sulfo-NHS) esters at each end of an 8-atom (11.4 Å) spacer arm.[4] These sulfo-NHS esters react specifically and efficiently with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable, covalent amide bonds.[1][5] The reaction occurs in a physiological pH range of 7-9.[5][6]

Due to the presence of sulfonate groups, BS3 is water-soluble, eliminating the need for organic solvents that can disrupt protein structure.[1][2] Its charged nature prevents it from crossing the cell membrane, ensuring that crosslinking is restricted to extracellular domains of proteins.[1][3][7]

Diagram 1: BS3 Crosslinking Reaction. This diagram illustrates how BS3 crosslinks two proteins with primary amines to form a stable complex.

Quantitative Data Summary

Effective crosslinking with BS3 depends on several factors, including the concentration of the crosslinker, the protein concentration, incubation time, and temperature. The following tables summarize key quantitative parameters for successful BS3 crosslinking experiments.

Table 1: Recommended BS3 Concentration for Various Applications

| Application | Protein Concentration | Recommended BS3 Concentration | Molar Excess (BS3:Protein) | Reference(s) |

| Purified Protein Complexes | 1 mg/mL (15 µM) | 60 - 750 µM | 4x - 50x | [8] |

| Purified Protein Complexes | > 5 mg/mL | 0.25 - 5 mM | 10x | [6] |

| Purified Protein Complexes | < 5 mg/mL | 0.25 - 5 mM | 20x - 50x | [6] |

| Cell Surface Crosslinking | ~25 x 10^6 cells/mL | 1 - 5 mM | N/A | [6] |

| Crosslinking in Brain Slices | N/A | 2 mM | N/A | [7] |

| Immunoprecipitation (Antibody to Beads) | 5 µg IgG to 50 µL beads | 5 mM | N/A | [1][9] |

Table 2: Reaction Conditions for BS3 Crosslinking

| Parameter | Condition | Duration | Reference(s) |

| Temperature | Room Temperature | 30 - 60 minutes | [4][6][10] |

| On Ice | 2 hours or slightly longer | [4][6] | |

| 37°C (Neuronal Cultures) | 10 minutes | [7] | |

| pH | 7 - 9 | N/A | [5][6] |

Table 3: Quenching Conditions for BS3 Reaction

| Quenching Reagent | Concentration | Incubation Time | Temperature | Reference(s) |

| Tris | 20 - 50 mM | 15 minutes | Room Temperature | [6] |

| Tris | 25 - 60 mM | 10 - 15 minutes | Room Temperature | [4] |

| Tris HCl (pH 7.5) | 1 M (stock) diluted | 15 minutes | Room Temperature | [9][11] |

| Glycine | 100 mM | 10 minutes | 4°C | [7] |

| Ammonium Bicarbonate | 30 mM | 15 minutes | N/A | [5] |

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments utilizing BS3 for the analysis of cell surface proteins.

General Workflow for Cell Surface Protein Crosslinking

The overall process for crosslinking cell surface proteins with BS3 involves several key steps, from cell preparation to downstream analysis.

Diagram 2: General Experimental Workflow. This flowchart outlines the main steps for a typical cell surface protein crosslinking experiment using BS3.

Protocol:

-

Cell Preparation:

-

BS3 Solution Preparation:

-

Equilibrate the BS3 vial to room temperature before opening to prevent moisture condensation.[4][10]

-

Immediately before use, prepare a stock solution of BS3 (e.g., 50-100 mM) in an amine-free buffer like 25 mM Sodium Phosphate, pH 7.4, or water.[4][6] Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.[6]

-

-

Crosslinking Reaction:

-

Quenching the Reaction:

-

Cell Lysis and Downstream Analysis:

-

After quenching, wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

The resulting protein lysate can now be used for various downstream analyses such as immunoprecipitation, SDS-PAGE, and Western blotting, or mass spectrometry.[12]

-

Immunoprecipitation of Crosslinked Cell Surface Proteins

Immunoprecipitation (IP) is a common downstream application to isolate a specific protein or protein complex of interest after crosslinking.

Diagram 3: Immunoprecipitation Workflow. This diagram shows the key steps for immunoprecipitating a target protein after BS3 crosslinking.

Protocol:

-

Crosslinking Antibody to Beads (Optional but Recommended):

-

To avoid co-elution of antibody heavy and light chains, which can interfere with downstream analysis, it is recommended to first crosslink the antibody to the Protein A/G beads.[9][11]

-

Incubate your primary antibody with Protein A/G magnetic beads.

-

Wash the antibody-coupled beads twice with a conjugation buffer (e.g., 20 mM Sodium Phosphate, 0.15 M NaCl, pH 7-9).[9][11]

-

Resuspend the beads in 250 µL of 5 mM BS3 in conjugation buffer and incubate for 30 minutes at room temperature with rotation.[9][11]

-

Quench the reaction with 1M Tris HCl (pH 7.5) for 15 minutes at room temperature.[9][11]

-

Wash the crosslinked beads three times with a wash buffer (e.g., PBST).[9][11]

-

-

Immunoprecipitation:

-

Start with the cell lysate prepared after BS3 crosslinking and quenching.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody (or the antibody-crosslinked beads) overnight at 4°C with gentle rotation.

-

If using a free antibody, add Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

Collect the beads and wash them extensively with a cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the captured protein complexes from the beads using an appropriate elution buffer. For downstream mass spectrometry, elution with 2% hot SDS followed by dilution has been shown to be effective.[13][14]

-

Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against the protein of interest or a potential interaction partner.

-

Sample Preparation for Mass Spectrometry

Mass spectrometry (MS) is a powerful technique to identify the components of crosslinked protein complexes.

Protocol:

-

Protein Complex Isolation:

-

Isolate the crosslinked protein complex of interest, for example, by immunoprecipitation as described above or by other purification methods.

-

-

In-solution or In-gel Digestion:

-

In-solution digestion:

-

In-gel digestion:

-

Run the eluted protein complex on an SDS-PAGE gel.

-

Excise the band(s) corresponding to the crosslinked complex.

-

Perform in-gel reduction, alkylation, and tryptic digestion.

-

-

-

Sample Cleanup and MS Analysis:

-

Desalt the digested peptides using C18 StageTips or a similar method.

-

Analyze the peptides by LC-MS/MS.

-

Use specialized software to identify the crosslinked peptides and the interacting proteins.

-

Conclusion

BS3 is an invaluable reagent for researchers studying the spatial arrangement and interactions of cell surface proteins. Its membrane impermeability and efficient amine-reactive chemistry allow for the confident identification of protein-protein interactions in their native cellular context. By following the detailed protocols and considering the quantitative parameters outlined in this guide, researchers can effectively utilize BS3 to advance their understanding of cellular signaling, receptor function, and to identify novel targets for drug development.

References

- 1. Crosslinking Immunoprecipitation Protocol Using Dynabeads | Thermo Fisher Scientific - US [thermofisher.com]

- 2. cores.imp.ac.at [cores.imp.ac.at]

- 3. Cross-linking immunoprecipitation-MS (xIP-MS): Topological Analysis of Chromatin-associated Protein Complexes Using Single Affinity Purification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. maxperutzlabs.ac.at [maxperutzlabs.ac.at]

- 9. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]

- 10. covachem.com [covachem.com]

- 11. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]

- 13. researchgate.net [researchgate.net]

- 14. Antibody cross-linking and target elution protocols used for immunoprecipitation significantly modulate signal-to noise ratio in downstream 2D-PAGE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: BS3 Crosslinking for Co-Immunoprecipitation

Introduction to BS3 Crosslinking

Bis(sulfosuccinimidyl) suberate (BS3) is a water-soluble, homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.[1] It is a valuable tool for covalently linking proteins that are in close proximity, making it particularly useful for stabilizing protein-protein interactions prior to co-immunoprecipitation (Co-IP).[2] BS3 reacts efficiently with primary amines (-NH2), found in the side chains of lysine residues and at the N-terminus of polypeptides, to form stable amide bonds.[1] Its water-solubility makes it ideal for crosslinking proteins in aqueous solutions and on the cell surface, as it does not permeate the cell membrane.[1][2] The spacer arm length of BS3 is 11.4 Å, which defines the distance between the two reactive groups and, consequently, the potential distance between interacting proteins that can be successfully crosslinked.[3]

Application in Co-Immunoprecipitation (Co-IP)

Co-IP is a powerful technique for identifying and validating protein-protein interactions.[4][5] However, weak or transient interactions can be difficult to capture as they may dissociate during the immunoprecipitation process.[2] BS3 crosslinking addresses this challenge by covalently "freezing" these interactions, thereby increasing the yield and reliability of Co-IP experiments.[2]

There are two primary applications of BS3 crosslinking in the context of Co-IP:

-

Crosslinking Antibody to the Support: To prevent the co-elution of antibody heavy and light chains with the target antigen, which can interfere with downstream analyses like SDS-PAGE and mass spectrometry, the antibody can be covalently crosslinked to the Protein A or G beads.[4][6]

-

Stabilizing Protein-Protein Interactions: BS3 can be used to stabilize transient or weak interactions between a target protein and its binding partners within a cell lysate or with purified proteins before the immunoprecipitation step.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for BS3 crosslinking protocols as derived from various sources. Optimization of these parameters may be necessary depending on the specific proteins and experimental conditions.

| Parameter | Recommended Range/Value | Notes |

| BS3 Concentration | 0.25 - 5 mM | For protein solutions > 5mg/mL, a 10-fold molar excess is recommended. For solutions < 5mg/mL, a 20- to 50-fold molar excess is suggested.[1] High concentrations (>1 mM) may lead to broad bands on a gel.[7] |

| Protein Concentration | 10-20 µM | A target protein concentration in this range is often effective for crosslinking reactions.[8] |

| Incubation Time | 30 - 60 minutes at room temperature | Alternatively, 2 hours on ice.[1][3] Incubation at 4°C may reduce active internalization of BS3 in cell-based assays.[1] |

| Incubation Temperature | Room Temperature or 4°C/on ice | The reaction is slightly slower at lower temperatures.[1][3] |

| pH of Reaction Buffer | 7 - 9 | NHS esters react efficiently with primary amines in this pH range.[1][8] Buffers should not contain primary amines (e.g., Tris).[3] |

| Quenching Reagent | Tris or Glycine | A final concentration of 20-50 mM Tris is commonly used.[1] |

| Quenching Time | 15 minutes at room temperature | This is a typical time to ensure all unreacted BS3 is quenched.[1][6] |

Experimental Protocols

I. Crosslinking Antibody to Protein A/G Beads

This protocol is designed to covalently attach the immunoprecipitating antibody to the beads, preventing its co-elution with the target protein.

Materials:

-

Protein A or G magnetic beads (e.g., Dynabeads)

-

Immunoprecipitation (IP) Antibody

-

BS3 Crosslinker

-

Conjugation Buffer: 20 mM Sodium Phosphate, 0.15 M NaCl, pH 7-9[6]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5[6]

-

Wash Buffer (e.g., PBST)

Procedure:

-

Antibody Binding: Incubate your antibody with the Protein A/G beads according to the bead manufacturer's protocol to allow for antibody-bead binding.

-

Washing: Wash the antibody-coupled beads twice with 200 µL of Conjugation Buffer.[6] Use a magnetic rack to separate the beads from the supernatant.

-

BS3 Preparation: Immediately before use, prepare a 5 mM solution of BS3 in the Conjugation Buffer.[6] BS3 is moisture-sensitive and should be equilibrated to room temperature before opening.[1][3]

-

Crosslinking Reaction: Resuspend the beads in 250 µL of the 5 mM BS3 solution.[6]

-

Incubation: Incubate for 30 minutes at room temperature with gentle tilting or rotation.[6]

-

Quenching: Add 12.5 µL of Quenching Buffer to the bead suspension to stop the crosslinking reaction.[6]

-

Quenching Incubation: Incubate for 15 minutes at room temperature with tilting or rotation.[6]

-

Final Washes: Wash the crosslinked beads three times with 200 µL of Wash Buffer.[6] The beads are now ready for the immunoprecipitation experiment.

II. Crosslinking of Protein Complexes in Solution (e.g., Cell Lysate)

This protocol is for stabilizing protein-protein interactions within a complex mixture before immunoprecipitation.

Materials:

-

Cell lysate or purified protein solution in a suitable buffer (amine-free, pH 7-9, e.g., HEPES or PBS)[8]

-

This compound

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

Procedure:

-

Sample Preparation: Prepare your cell lysate or protein mixture. Ensure the buffer is compatible with the crosslinking reaction (amine-free and pH 7-9).[3][8]

-

BS3 Preparation: Immediately before use, dissolve BS3 in an appropriate solvent (e.g., water or DMSO) to create a stock solution.[9]

-

Crosslinking Reaction: Add the BS3 stock solution to your protein sample to achieve a final concentration typically between 0.25 and 5 mM.[1] The optimal concentration should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1]

-

Quenching: Terminate the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris.[1]

-

Quenching Incubation: Incubate for 15 minutes at room temperature.[1]

-

Proceed to Co-IP: The crosslinked sample is now ready for the standard co-immunoprecipitation protocol using an appropriate antibody and Protein A/G beads.

Visualizations

Caption: Workflow for BS3 crosslinking followed by co-immunoprecipitation.

Caption: Workflow for crosslinking an antibody to Protein A/G beads using BS3.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. antibodies.com [antibodies.com]

- 6. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. maxperutzlabs.ac.at [maxperutzlabs.ac.at]

- 9. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]

Application Notes: Step-by-Step Guide for Cell Surface Protein Crosslinking with BS3

Introduction

Bis(sulfosuccinimidyl) suberate (BS3) is a water-soluble, non-membrane permeable crosslinking agent widely used in biological research to study protein-protein interactions.[1][2][3] Its inability to cross cell membranes makes it an ideal reagent for specifically crosslinking proteins on the cell surface, leaving the intracellular proteome unmodified.[2][3] BS3 contains two N-hydroxysulfosuccinimide (sulfo-NHS) esters at each end of an 8-carbon spacer arm (11.4 Å).[4][5] These esters react efficiently with primary amines (-NH2), found in the side chains of lysine residues and at the N-terminus of polypeptides, to form stable, covalent amide bonds.[2][6] This application note provides a detailed, step-by-step guide for researchers, scientists, and drug development professionals on how to effectively use BS3 for cell surface protein crosslinking.

Principle of Reaction

The sulfo-NHS esters of BS3 react with primary amines in a pH range of 7 to 9.[1][5][6] The reaction is an acylation, resulting in a stable amide bond and the release of N-hydroxysulfosuccinimide. Because BS3 is homobifunctional, it can covalently link two protein subunits that are in close proximity, effectively "freezing" the protein-protein interaction. These crosslinked complexes can then be analyzed by various techniques, including SDS-PAGE, Western blotting, and mass spectrometry, to identify interaction partners and study the composition of cell surface protein complexes.[7]

Applications

-

Identifying Protein-Protein Interactions: Stabilizing transient or weak interactions between cell surface receptors and their binding partners for subsequent identification.[3]

-

Analyzing Receptor Oligomerization: Studying the formation of dimers, trimers, or higher-order oligomers of cell surface receptors.

-

Structural Analysis: Providing distance constraints for the structural modeling of protein complexes.[8]

-

Immunoprecipitation: Covalently linking antibodies to protein A/G beads to prevent co-elution of antibody chains with the target antigen.[9]

Data Presentation

Table 1: Properties of BS3 Crosslinker

| Property | Value | Reference |

| Full Chemical Name | Bis(sulfosuccinimidyl) suberate | [4] |

| Molecular Weight | 572.43 g/mol | [4] |

| Spacer Arm Length | 11.4 Å | [4] |

| Reactivity | Primary amines (-NH2) | [6] |

| Solubility | Water-soluble | [1] |

| Membrane Permeability | No | [2][3] |

| Storage | Store at -20°C or lower, desiccated. | [4] |

Table 2: Recommended Reaction Conditions for Cell Surface Crosslinking

| Parameter | Recommended Range | Notes | Reference |

| BS3 Concentration | 0.25 - 5 mM | Optimal concentration should be determined empirically. Start with 1-2 mM. High concentrations can cause non-specific crosslinking and protein aggregation. | [4][5][6] |

| Protein Concentration | > 5 mg/mL | Use a 10-fold molar excess of BS3. | [5][6] |

| < 5 mg/mL | Use a 20- to 50-fold molar excess of BS3. | [5][6] | |

| Cell Suspension | ~25 x 10⁶ cells/mL | A more concentrated cell suspension is most effective. | [6] |

| Reaction Buffer | Amine-free buffer, pH 7-9 | PBS, HEPES, or borate buffers are suitable. Avoid Tris or glycine buffers. | [1][6][10] |

| Reaction Temperature | Room Temperature or 4°C | Reaction is faster at room temperature. | [1][4] |

| Incubation Time | 30-60 minutes at RT | Can be extended to 2 hours or longer at 4°C. | [1][4][6][7] |

| Quenching Buffer | 1 M Tris-HCl or Glycine, pH 7.5 | Final concentration of 10-50 mM. | [1][6] |

| Quenching Time | 15-20 minutes at RT | Ensures all unreacted BS3 is neutralized. | [1][6] |

Experimental Protocols

A. Reagent Preparation

-

This compound Stock Solution:

-

Allow the vial of BS3 to equilibrate to room temperature before opening to prevent moisture condensation, as the reagent is moisture-sensitive.[1][4][5]

-

Immediately before use, prepare a concentrated stock solution (e.g., 50-100 mM) by dissolving BS3 in an appropriate solvent like DMSO or directly in an amine-free buffer (e.g., 20 mM Sodium Phosphate, pH 7.4).[4][10]

-

Note: BS3 is susceptible to hydrolysis in aqueous solutions. Do not prepare aqueous stock solutions for storage. Discard any unused reconstituted crosslinker.[4][6]

-

-

Reaction Buffer (e.g., PBS):

-

Quenching Solution (1 M Tris-HCl, pH 7.5):

-

Prepare a 1 M stock solution of Tris-HCl and adjust the pH to 7.5. Glycine can also be used.[6] This solution will be used to stop the crosslinking reaction.

-

B. Diagram of BS3 Crosslinking Reaction

Caption: BS3 reacts with primary amines on proteins to form stable amide bonds.

C. Protocol 1: Crosslinking of Cell Surface Proteins on Adherent Cells

-

Cell Preparation: Grow cells to the desired confluency (typically 70-90%) in culture plates.

-

Washing: Gently wash the cells three times with ice-cold PBS (pH 7.2-8.0) to completely remove any amine-containing culture media and serum proteins.[6]

-

Crosslinking Reaction:

-

Prepare the desired final concentration of BS3 (e.g., 1-2 mM) in ice-cold PBS.

-

Add a sufficient volume of the BS3 solution to completely cover the cell monolayer.

-

Incubate the plate for 30 minutes at room temperature or for 2 hours at 4°C.[6]

-

-

Quenching:

-

Cell Lysis:

-

Wash the cells once more with ice-cold PBS.

-

Lyse the cells directly on the plate using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation.

-

-

Downstream Analysis: The clarified lysate containing crosslinked cell surface proteins is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

D. Protocol 2: Crosslinking of Cell Surface Proteins on Suspension Cells

-

Cell Preparation: Harvest cells and count them. A cell density of approximately 25 x 10⁶ cells/mL is recommended.[6]

-

Washing: Wash the cells three times by gentle centrifugation and resuspension in ice-cold PBS (pH 7.2-8.0) to remove all traces of culture medium.[6]

-

Crosslinking Reaction:

-

Quenching:

-

Cell Lysis:

-

Pellet the cells by centrifugation.

-

Wash the cells once with ice-cold PBS.

-